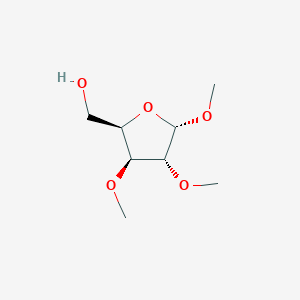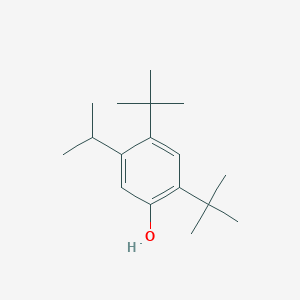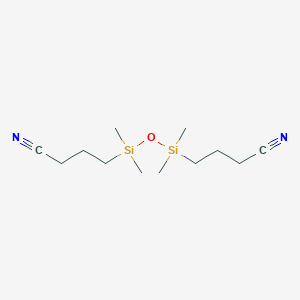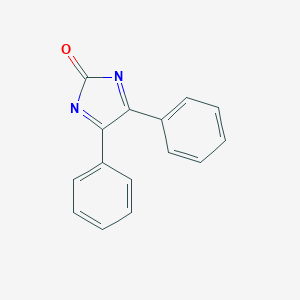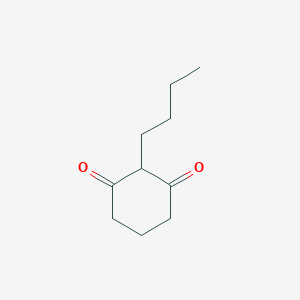
2-Butyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1,3-cyclohexanedione (BCD) is an organic compound that belongs to the family of diketones. It is widely used in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Butyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the function of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
2-Butyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Butyl-1,3-cyclohexanedione has also been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butyl-1,3-cyclohexanedione in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. However, 2-Butyl-1,3-cyclohexanedione can also be toxic to cells and can cause oxidative stress, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-Butyl-1,3-cyclohexanedione. One area of interest is the development of new synthetic methods for 2-Butyl-1,3-cyclohexanedione and its derivatives. Another area of interest is the study of the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its effects on cellular signaling pathways. Finally, 2-Butyl-1,3-cyclohexanedione may have potential applications in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, 2-Butyl-1,3-cyclohexanedione is an important organic compound that has many potential applications in scientific research. Its high reactivity and ability to modify biomolecules make it a valuable tool for the synthesis of complex organic compounds and the study of cellular signaling pathways. However, its toxicity and potential to cause oxidative stress must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its potential applications in the development of new therapeutics.
Méthodes De Synthèse
2-Butyl-1,3-cyclohexanedione can be synthesized by the reaction of cyclohexanone with n-butyl lithium and carbon dioxide. The reaction takes place at low temperatures and produces a mixture of products, which can be separated by fractional distillation. The purity of 2-Butyl-1,3-cyclohexanedione can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Butyl-1,3-cyclohexanedione has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the field of materials science, where it can be used as a precursor for the synthesis of polymers and other advanced materials.
Propriétés
Numéro CAS |
18456-90-1 |
|---|---|
Nom du produit |
2-Butyl-1,3-cyclohexanedione |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3 |
Clé InChI |
YMQRPZZAFLGYQY-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)CCCC1=O |
SMILES canonique |
CCCCC1C(=O)CCCC1=O |
Synonymes |
2-Butyl-1,3-cyclohexanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




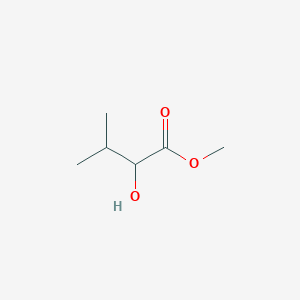
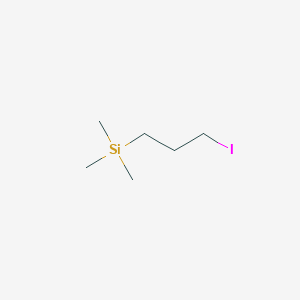

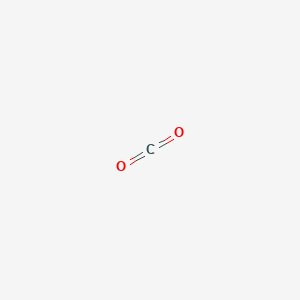
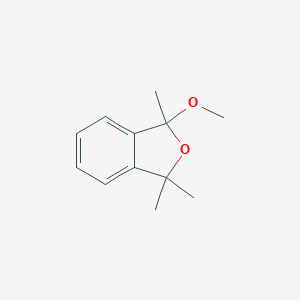
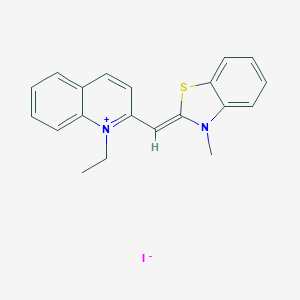
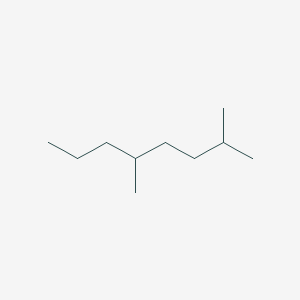
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
